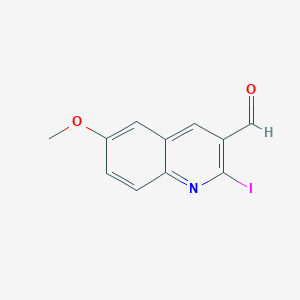

2-Iodo-6-methoxyquinoline-3-carbaldehyde

CAS No.: 1401319-32-1

Cat. No.: VC4215478

Molecular Formula: C11H8INO2

Molecular Weight: 313.094

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1401319-32-1 |

|---|---|

| Molecular Formula | C11H8INO2 |

| Molecular Weight | 313.094 |

| IUPAC Name | 2-iodo-6-methoxyquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8INO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 |

| Standard InChI Key | AXEFHNZOHBXBNB-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC(=C(N=C2C=C1)I)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Iodo-6-methoxyquinoline-3-carbaldehyde (IUPAC name: 2-iodo-6-methoxyquinoline-3-carbaldehyde) has the molecular formula C₁₁H₈INO₂ and a molecular weight of 313.094 g/mol. Its structure consists of a quinoline backbone—a bicyclic system combining a benzene ring fused to a pyridine ring—with three distinct functional groups:

-

Iodo substituent at position 2, enhancing electrophilic reactivity.

-

Methoxy group (-OCH₃) at position 6, contributing to electronic modulation.

-

Aldehyde group (-CHO) at position 3, enabling nucleophilic addition and oxidation-reduction transformations .

The iodine atom’s polarizability facilitates halogen bonding interactions, which are critical in molecular recognition processes, while the aldehyde group offers a handle for further functionalization .

Synthesis and Optimization

Metal-Free Iodination Strategies

A breakthrough in synthesizing iodinated quinolines is demonstrated by Sharma et al., who developed a metal-free protocol using tert-butyl hydroperoxide (TBHP) as an oxidizing agent . Although their work primarily focuses on 3-iodo-8-methoxyquinoline, the methodology is applicable to analogous systems. Key steps include:

-

Substrate Preparation: 6-Methoxyquinoline-3-carbaldehyde is treated with iodine (I₂) in acetonitrile.

-

Oxidative Conditions: TBHP initiates radical iodination, selectively substituting hydrogen at the 2-position.

-

Purification: Column chromatography isolates the product in yields exceeding 80% .

Table 1: Comparative Iodination Methods for Quinoline Derivatives

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| TBHP-mediated | I₂, TBHP, CH₃CN | 84 | High (C2) |

| Traditional Electrophilic | ICl, HNO₃ | 65 | Moderate |

| Directed C-H Activation | Pd(OAc)₂, I₂, Oxidant | 78 | High |

This table highlights the efficiency of TBHP-mediated iodination, avoiding transition metals and enabling scalable synthesis .

Reactivity and Functionalization

Substitution Reactions

The iodine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides. For example:

-

Amination: Reaction with pyrrolidine in DMF at 80°C yields 2-pyrrolidino-6-methoxyquinoline-3-carbaldehyde, a precursor for kinase inhibitors .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids introduces aromatic moieties, expanding structural diversity .

Aldehyde Transformations

The aldehyde group participates in:

-

Oxidation: Using KMnO₄ in acidic conditions forms 2-iodo-6-methoxyquinoline-3-carboxylic acid.

-

Reduction: NaBH₄ reduces the aldehyde to a hydroxymethyl group, yielding 2-iodo-6-methoxyquinoline-3-methanol .

Industrial and Materials Science Applications

Coordination Chemistry

The aldehyde and iodine groups enable chelation with metals, forming complexes with applications in:

-

Catalysis: Palladium complexes for cross-coupling reactions.

-

Luminescent Materials: Europium(III) complexes exhibiting red emission for OLEDs .

Table 2: Metal Complexes Derived from Iodinated Quinolines

| Metal Ion | Application | Emission λ (nm) |

|---|---|---|

| Eu³⁺ | OLEDs | 613 |

| Pd²⁺ | Suzuki-Miyaura Coupling | - |

| Cu²⁺ | Antimicrobial Coatings | - |

Challenges and Future Directions

Synthetic Limitations

Current methods face:

-

Regioselectivity Issues: Competing iodination at positions 2 and 4 requires directing groups.

-

Purification Complexity: Column chromatography remains labor-intensive for large-scale production .

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the aldehyde and iodine groups to optimize bioactivity.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume